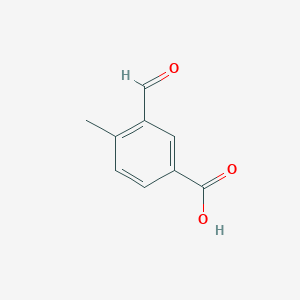

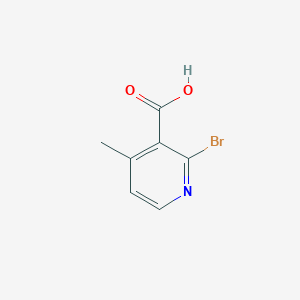

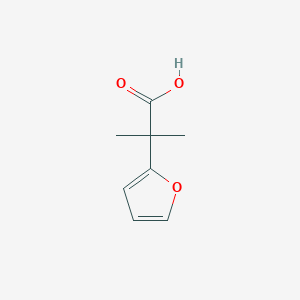

3-Formyl-2-methylbenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Formyl-2-methylbenzoic acid is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a formyl group at the third position and a methyl group at the second position on the benzoic acid ring. This structure makes it a versatile precursor for the synthesis of phthalides, isoindolinones, and other benzene derivatives with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of derivatives of 3-formyl-2-methylbenzoic acid can be achieved through various chemical transformations. For instance, 2-formylbenzoic acid can be used to synthesize enantioenriched phthalides and isoindolinones using (+)-cinchonine as a catalyst and nonafluoro-tert-butanol as a hydrogen-bond donor, achieving high yields and enantiomeric excess . Additionally, the synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid involves a multi-step process including esterification, condensation, reduction, and Vilsmeier-Haack reaction, resulting in a moderate overall yield . Schiff base ligands can also be prepared from 3-formyl-2-hydroxy-5-methylbenzoic acid through condensation with various diamines .

Molecular Structure Analysis

The molecular structure of derivatives of 3-formyl-2-methylbenzoic acid can be elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate to Espintanol, was determined by X-ray analysis, revealing strong intramolecular hydrogen bonds that fix the orientation of the carbonyl groups .

Chemical Reactions Analysis

3-Formyl-2-methylbenzoic acid and its derivatives can undergo various chemical reactions. The synthesis of Schiff-base ligands from 3-formyl-2-hydroxy-5-methylbenzoic acid involves the reaction with diamines to form condensation products . Additionally, the oxidation of 2-carbethoxy-3-methyl-7-ethylbenzofuran with selenium dioxide leads to the formation of 3-formyl and 3-acetoxymethyl derivatives, which can be further reduced and oxidized to obtain different functionalized benzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-formyl-2-methylbenzoic acid derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl, methyl, and formyl groups can affect the compound's solubility, melting point, and reactivity. For instance, the planarity of the molecule and the presence of intramolecular hydrogen bonds can impact the stability and crystalline nature of the compound . The synthesis of Schiff-base ligands also highlights the importance of the formyl group in facilitating condensation reactions with diamines, which is crucial for the formation of complex organic molecules .

科学研究应用

Synthesis of Complex Molecules

3-Formyl-2-methylbenzoic acid serves as a precursor in the synthesis of Schiff-base ligands through condensation with diamines, facilitating the creation of complex molecules with potential applications in catalysis and materials science (Cui Qing-xia, 2006). The versatility of this acid in forming various structural motifs is crucial for designing molecules with specific properties and functions.

Coordination Chemistry and Crystal Engineering

In coordination chemistry, 3-Formyl-2-methylbenzoic acid has been utilized to develop coordination polymers with metals like Co(II) and Zn(II), leading to the formation of one-dimensional infinite chains. These structures exhibit unique characteristics based on the metal used and the solvent conditions during synthesis, with potential implications for materials science, especially in the context of photoluminescent properties (Chen Xiang, 2011).

Computational Chemistry

The stability and reactivity of derivatives of 3-Formyl-2-methylbenzoic acid have been studied using semi-empirical methods, offering insights into the electronic properties of these compounds. Such computational studies are essential for predicting the behavior of these molecules in various chemical environments and for the design of new materials with tailored properties (A. Arsyad et al., 2021).

Materials Science

The synthesis and characterization of compounds incorporating 3-Formyl-2-methylbenzoic acid have contributed to the development of materials with specific optical and structural properties. For instance, the study of solvent-dependent coordination polymers showcases the adaptability of 3-Formyl-2-methylbenzoic acid derivatives in forming different crystalline structures, which can be critical for the design of new materials for catalysis, separation, and sensing applications (V. Pedireddi & S. Varughese, 2004).

Antimicrobial Studies

Furthermore, derivatives of 3-Formyl-2-methylbenzoic acid have been explored for their antimicrobial properties. The synthesis, characterization, and biological evaluation of these compounds provide valuable data for the development of new antimicrobial agents, highlighting the potential of 3-Formyl-2-methylbenzoic acid in the field of medicinal chemistry (Sukriye Cakmak et al., 2022).

安全和危害

属性

IUPAC Name |

3-formyl-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORFKTJRGRVGDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-2-methylbenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。